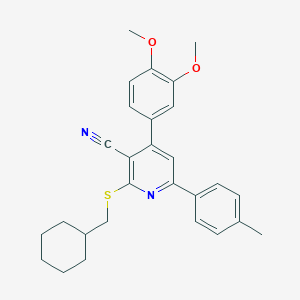
2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. The process begins with the preparation of the nicotinonitrile core, followed by the introduction of the cyclohexylmethylsulfanyl, dimethoxyphenyl, and p-tolyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.
化学反应分析
Types of Reactions
2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Conditions typically involve Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted aromatic derivatives.
科学研究应用
2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
作用机制
The mechanism of action of 2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-pyridine
- 2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-benzonitrile
Uniqueness
2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties
属性
CAS 编号 |
332372-89-1 |
|---|---|
分子式 |
C28H30N2O2S |
分子量 |
458.6g/mol |
IUPAC 名称 |
2-(cyclohexylmethylsulfanyl)-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H30N2O2S/c1-19-9-11-21(12-10-19)25-16-23(22-13-14-26(31-2)27(15-22)32-3)24(17-29)28(30-25)33-18-20-7-5-4-6-8-20/h9-16,20H,4-8,18H2,1-3H3 |
InChI 键 |
YMBCUJDSKODQRF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC4CCCCC4 |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-bromophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418229.png)
![N-benzyl-2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418230.png)
![3-amino-4-(4-chlorophenyl)-N,N,6-triphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418231.png)
![3-amino-N-(2-ethyl-6-methylphenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418235.png)
![N-(3-chlorophenyl)-2-{[5-({[(4-methylphenyl)sulfonyl]anilino}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418236.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)-4-phenylnicotinonitrile](/img/structure/B418237.png)
![3-amino-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418238.png)
![2-({5-[(acetyl-2,5-dimethylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B418239.png)
![3-amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418240.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B418242.png)
![Ethyl 2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}butanoate](/img/structure/B418243.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B418247.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B418249.png)
![3-amino-4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418252.png)
